RR-Src (trifluoroacetate salt)

Description

Definition and Research Context as a Synthetic Peptide Substrate for Tyrosine Kinases

RR-Src is a synthetic peptide that serves as a substrate for a class of enzymes known as tyrosine kinases. echelon-inc.comcaymanchem.combertin-bioreagent.comabbiotec.com These enzymes play a critical role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a protein substrate. The phosphorylation of proteins on tyrosine residues is a key mechanism for regulating a wide array of cellular processes, including growth, differentiation, and metabolism.

In a research context, RR-Src is used to measure the activity of tyrosine kinases. scbt.com By providing a standardized, recognizable substrate, researchers can quantify the enzymatic activity of specific tyrosine kinases in various experimental setups. This is essential for understanding the function of these enzymes in both normal and pathological states. For instance, it has been used to study the activity of the epidermal growth factor receptor (EGFR) kinase and the insulin (B600854) receptor kinase. echelon-inc.comabbiotec.com

Mimicry of Endogenous Tyrosine Kinase Phosphorylation Sites

The effectiveness of RR-Src as a substrate lies in its amino acid sequence, which is designed to mimic the natural phosphorylation sites of endogenous proteins targeted by tyrosine kinases. caymanchem.combertin-bioreagent.com The specific sequence of RR-Src corresponds to the amino acids surrounding a tyrosine residue that is subject to phosphorylation by the Src family of tyrosine kinases. caymanchem.combertin-bioreagent.com This mimicry allows the synthetic peptide to be recognized and phosphorylated by these enzymes in a manner analogous to their natural protein targets. nih.gov

The unique sequence of RR-Src facilitates interactions with various signaling proteins, promoting selective binding to specific domains, such as SH2 domains, which in turn influences downstream signaling cascades. scbt.com The peptide's conformational flexibility enables it to adapt to different protein partners, enhancing its role in cellular communication. scbt.com

Historical Context and Derivation from Rous Sarcoma Virus (pp60)

The design of the RR-Src peptide is historically rooted in the study of the Rous sarcoma virus (RSV), a retrovirus that causes sarcomas in chickens. abbiotec.comnih.gov The transforming capability of this virus is attributed to a single gene, v-src, which encodes a protein known as pp60v-src. nih.govnih.govasm.org This protein was one of the first identified tyrosine kinases and has been a model for studying a large family of cellular proto-oncogenes known as c-src. d-nb.info

The RR-Src peptide sequence is derived from the area around the tyrosine phosphorylation site of the pp60 protein. abbiotec.com This specific region of pp60 is a primary target for autophosphorylation, a key step in the activation of the kinase. The synthetic peptide was also utilized to help monitor the purification of the insulin receptor. abbiotec.comabbiotec.com

Significance of the Trifluoroacetate (B77799) Salt in Research Reagent Formulation

RR-Src is typically supplied as a trifluoroacetate (TFA) salt. abbiotec.comabbiotec.com This is a common formulation for synthetic peptides and is a result of the purification process. biorxiv.orgambiopharm.com During solid-phase peptide synthesis (SPPS), trifluoroacetic acid is often used to cleave the newly synthesized peptide from the solid support resin. researchgate.net Furthermore, TFA is a common component in the buffer systems used for reversed-phase high-performance liquid chromatography (HPLC), the standard method for purifying synthetic peptides. biorxiv.orgambiopharm.com

The TFA salt form is generally chosen for early research and development due to its prevalence in the synthesis and purification process. ambiopharm.com It forms an ion pair with the cationic moieties in the peptide, such as the free N-terminus and the side chains of arginine, lysine, and histidine. biorxiv.orgresearchgate.net While TFA is often considered a standard counterion, for some biological assays, it may be necessary to exchange it for other salts like acetate (B1210297) or hydrochloride to avoid potential experimental artifacts. omizzur.comgenscript.com The product is typically a lyophilized solid that is packaged under an inert gas to ensure stability. abbiotec.comabbiotec.com

Properties of RR-Src (trifluoroacetate salt)

| Property | Value |

| CAS Number | 81156-93-6 echelon-inc.combertin-bioreagent.com |

| Molecular Formula | C₆₄H₁₀₆N₂₂O₂₁ scbt.comabbiotec.com |

| Molecular Weight | 1519.69 g/mol echelon-inc.comabbiotec.comabbiotec.com |

| Sequence (3-letter) | Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH echelon-inc.com |

| Sequence (1-letter) | RRLIEDAEYAARG-OH echelon-inc.com |

| Purity | >95% abbiotec.com |

| Storage | -20°C or below echelon-inc.comabbiotec.com |

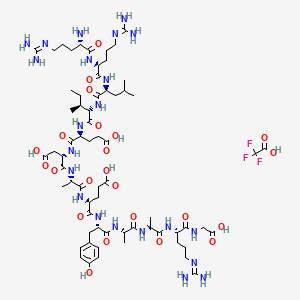

Structure

2D Structure

Properties

Molecular Formula |

C66H107F3N22O23 |

|---|---|

Molecular Weight |

1633.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C64H106N22O21.C2HF3O2/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95;3-2(4,5)1(6)7/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74);(H,6,7)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-;/m0./s1 |

InChI Key |

OSZFOKWAQDVJJB-YQYPCEDLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Mechanistic Investigations of Rr Src Trifluoroacetate Salt Phosphorylation

Substrate Specificity Profiling for Tyrosine Kinases

RR-Src is widely recognized as a generic substrate for numerous protein tyrosine kinases, allowing for the characterization of their enzymatic activity. genscript.com Its utility extends across different kinase families, providing a standardized method for comparing their substrate recognition patterns.

Interactions with Src Family Kinases

The peptide RR-Src is a well-established substrate for Src-family tyrosine kinases (SFKs). medchemexpress.com These non-receptor tyrosine kinases play crucial roles in regulating a multitude of cellular processes, including growth, differentiation, and migration. nih.govmdpi.com The interaction between SFKs and their substrates is often mediated by specific domains within the kinase structure, such as the SH2 and SH3 domains, which recognize and bind to particular amino acid sequences on the substrate. nih.govscbt.com

The phosphorylation of substrates by SFKs is a tightly regulated process. annualreviews.org The activation of these kinases can be triggered by various cellular signals, leading to a conformational change that allows the kinase domain to access and phosphorylate its targets. annualreviews.orgnih.gov The specificity of SFKs for their substrates is not absolute, and there can be considerable overlap in the substrates recognized by different family members. elifesciences.org However, subtle differences in their substrate preferences do exist, which can be critical for their distinct biological functions. elifesciences.org

Studies have shown that the sequence surrounding the tyrosine residue in a substrate is a key determinant of recognition by SFKs. embopress.org For instance, c-Src, a prototypical member of the family, shows a preference for substrates with a Glu-Glu-Ile-Tyr-Gly-Glu-Phe sequence. nih.gov While RR-Src's sequence differs, it is still efficiently phosphorylated, highlighting the somewhat relaxed substrate specificity of these kinases. nih.gov

Table 1: Kinase Activity of Wild-Type and Mutant GST–XD4 with RR-Src This interactive table presents data on the kinetic parameters of wild-type and a double mutant of the v-Src catalytic domain (GST–XD4) using RR-Src as a substrate. The data is derived from a study engineering unnatural nucleotide specificity for Rous sarcoma virus tyrosine kinase.

| Kinase | Phosphodonor | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| Wild-type GST–XD4 | ATP | 2.5 ± 0.5 | 0.2 ± 0.1 | 12,500 |

| GST–XD4(V323A, I338A) | ATP | 1.8 ± 0.4 | 1.1 ± 0.3 | 1,600 |

| Wild-type GST–XD4 | N⁶-(cyclopentyl) ATP | No activity | - | - |

| GST–XD4(V323A, I338A) | N⁶-(cyclopentyl) ATP | 0.9 ± 0.2 | 0.4 ± 0.1 | 2,250 |

| Data sourced from a study on engineering nucleotide specificity in Rous sarcoma virus tyrosine kinase. pnas.org |

Phosphorylation by Epidermal Growth Factor Receptor (EGFR) Kinase

RR-Src also serves as a substrate for the Epidermal Growth Factor Receptor (EGFR) kinase. genscript.comechelon-inc.com EGFR is a receptor tyrosine kinase that, upon activation by its ligand, epidermal growth factor (EGF), undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation and survival. nih.govnih.gov

The interaction between EGFR and its substrates can be complex. In some instances, EGFR directly phosphorylates its targets. In other cases, EGFR activation can lead to the recruitment and activation of other kinases, such as c-Src, which then phosphorylate downstream substrates. mdpi.comelifesciences.org This "crosstalk" between different kinase pathways is a common theme in cellular signaling. elifesciences.org

Studies have demonstrated that EGF stimulation of cells containing EGFR can lead to the phosphorylation of RR-Src. nih.gov Kinetic analysis of this reaction in PC12 cell membranes showed that EGF increased the maximum velocity (Vmax) of the phosphorylation reaction without altering the Michaelis constant (Km) for RR-Src, suggesting that EGF enhances the catalytic efficiency of the kinase rather than its affinity for the substrate. nih.gov

Table 2: Kinetic Analysis of RR-Src Phosphorylation by PC12 Membranes This interactive table presents the kinetic parameters for the phosphorylation of RR-Src by PC12 cell membranes in the presence and absence of Epidermal Growth Factor (EGF). The data highlights the stimulatory effect of EGF on the kinase activity.

| Condition | Vmax (pmoles/min/mg protein) | Km |

| Without EGF | 13 | No change |

| With EGF | 70 | No change |

| Data from a study on the stimulation of tyrosine-specific protein-kinase activity by EGF. nih.gov |

Characterization of Other Relevant Tyrosine Kinase Substrate Recognition

Beyond Src family kinases and EGFR, RR-Src is recognized as a substrate by a broader range of tyrosine kinases. scbt.comechelon-inc.com This includes the insulin (B600854) receptor kinase, another important receptor tyrosine kinase involved in metabolic regulation. echelon-inc.com The ability of RR-Src to be phosphorylated by various kinases makes it a useful tool for general tyrosine kinase assays. scbt.comgenscript.com

The specificity of tyrosine kinases for their substrates is a critical aspect of signal transduction, ensuring that the correct downstream pathways are activated in response to specific stimuli. nih.gov While there are preferred substrate sequences for individual kinases, many can tolerate substitutions in these sequences, leading to a degree of promiscuity. nih.gov This overlap in substrate recognition contributes to the complexity and interconnectedness of cellular signaling networks. pnas.org

Enzymatic Kinetics and Reaction Mechanism Analysis of RR-Src Phosphorylation

The phosphorylation of RR-Src by tyrosine kinases follows standard enzymatic kinetics, which can be analyzed to understand the efficiency and mechanism of the reaction. scbt.com

ATP-Dependent Phosphorylation Reactions

The phosphorylation of RR-Src is an ATP-dependent process, where the kinase transfers the gamma-phosphate group from an ATP molecule to the tyrosine residue on the RR-Src peptide. wustl.edupnas.org The reaction requires the presence of a divalent cation, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which acts as a cofactor. wustl.edu

Kinetic studies can determine key parameters such as the Michaelis constant (Km) for both RR-Src and ATP, and the maximum reaction velocity (Vmax). wustl.edupnas.org The Km value reflects the affinity of the enzyme for its substrate, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate. pnas.org These parameters can be used to calculate the catalytic efficiency (kcat/Km) of the kinase for a particular substrate. pnas.org

Factors Influencing Phosphorylation Efficiency

Several factors can influence the efficiency of RR-Src phosphorylation. The concentration of both the kinase and the substrates (RR-Src and ATP) directly affects the reaction rate. wustl.edupnas.org The pH and temperature of the reaction environment also play a role, as does the presence of the appropriate divalent cation cofactor. researchgate.net

Furthermore, the presence of modulatory molecules can impact kinase activity. nih.gov Some molecules can act as activators, enhancing the phosphorylation rate, while others can be inhibitors, slowing it down. nih.gov For example, studies have shown that certain substrate "chaperones" can stimulate the phosphorylation of some substrates by Src kinases. nih.gov The specific conformation of the substrate peptide can also influence its recognition and phosphorylation by the kinase. scbt.com

Elucidation of Downstream Signaling Pathway Modulation by RR-Src Phosphorylation

The phosphorylation of the synthetic peptide RR-Src (trifluoroacetate salt), which mimics the autophosphorylation site of the Src protein, serves as a critical tool in dissecting the complex network of intracellular signaling pathways regulated by Src family kinases (SFKs) and other protein-tyrosine kinases. bertin-bioreagent.comcaymanchem.compnas.org The activation of Src initiates a cascade of phosphorylation events that modulate numerous downstream effectors, profoundly influencing cellular processes such as proliferation, survival, migration, and adhesion. mdpi.commdpi.com Key signaling cascades activated by Src include the PI3K/Akt, RAS/MAPK, and FAK pathways. mdpi.commdpi.com

Upon activation by various stimuli, including growth factor receptors (e.g., EGFR, PDGFR), G-protein-coupled receptors (GPCRs), and integrin signaling, Src kinase phosphorylates specific tyrosine residues on its substrate proteins. mdpi.comnih.gov This action triggers the recruitment and activation of a host of downstream molecules, propagating the signal from the cell membrane to the nucleus and cytoskeleton. mdpi.comnih.gov

Key Downstream Signaling Pathways Modulated by Src Activity

The enzymatic activity of Src, often measured using substrates like RR-Src, leads to the modulation of several interconnected signaling pathways. These pathways collectively orchestrate complex cellular responses.

| Pathway | Key Mediators | Primary Cellular Functions Regulated by Src Activation |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR, p21, p27, p53 | Cell survival, proliferation, anti-apoptosis, cell cycle progression, energy metabolism. mdpi.comimrpress.com |

| RAS/ERK/MAPK | Grb2, Ras, Raf, MEK, ERK | Gene expression, cell growth, proliferation, differentiation, motility. mdpi.commdpi.com |

| FAK/Paxillin (B1203293) | FAK, Paxillin, p130Cas, Grb2 | Cell adhesion, migration, cytoskeletal remodeling, cell survival. mdpi.commdpi.com |

| STAT3 | JAK, STAT3 | Cell survival, proliferation, gene expression. mdpi.commdpi.commdpi.com |

| E-cadherin/β-catenin | E-cadherin, β-catenin, Snail | Cell-cell adhesion, epithelial-mesenchymal transition (EMT), cell migration. mdpi.com |

Detailed Research Findings on Pathway Modulation

PI3K/Akt Pathway: Src-mediated activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is a central mechanism for promoting cell survival and proliferation. mdpi.comimrpress.com Src can directly or indirectly lead to the activation of PI3K, which then phosphorylates and activates Akt. imrpress.com Activated Akt, in turn, influences a multitude of downstream targets. For instance, Akt can inhibit apoptosis by regulating Bcl-2 family proteins. imrpress.com It also promotes cell cycle progression by phosphorylating and inactivating CDK inhibitors like p21 and p27, and by inhibiting the tumor suppressor p53. imrpress.com

RAS/ERK/MAPK Pathway: The RAS/ERK/MAPK cascade is another major pathway stimulated by Src. mdpi.commdpi.com Src activation can lead to the recruitment of adaptor proteins like Grb2 to activated receptor tyrosine kinases. mdpi.com This initiates a signaling cascade through Ras, Raf, MEK, and finally ERK (extracellular signal-regulated kinase). mdpi.com Activated ERK translocates to the nucleus to regulate transcription factors, leading to changes in gene expression that drive cell proliferation and differentiation. mdpi.com

Focal Adhesion Kinase (FAK) Signaling: Src plays an indispensable role in signaling from focal adhesions, which are critical for cell migration and adhesion. imrpress.com Src and Focal Adhesion Kinase (FAK) form a crucial signaling complex. mdpi.comimrpress.com Following integrin engagement, FAK undergoes autophosphorylation, creating a docking site for the Src SH2 domain. mdpi.com Src then phosphorylates FAK at additional sites (e.g., Tyr576, Tyr577), which fully activates the FAK/Src complex. mdpi.com This complex phosphorylates other focal adhesion components like paxillin and p130Cas, leading to the turnover of focal adhesions and remodeling of the actin cytoskeleton, processes essential for cell motility. mdpi.comimrpress.com Research in rat mesenteric arteries demonstrated that pressure-induced Src autophosphorylation (at Tyr418) is an early event that subsequently leads to the phosphorylation and activation of FAK (at Tyr397). nih.gov

STAT3 Pathway: Src can also activate the Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.commdpi.com This can occur through Src's interaction with cytokine receptors and Janus kinases (JAKs) or receptor tyrosine kinases. mdpi.com Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in proliferation and survival. mdpi.com

Regulation of Cell Adhesion and Invasion: Src activation has been shown to disrupt cell-cell junctions. A key mechanism involves the phosphorylation of the E-cadherin–β-catenin complex. mdpi.com This phosphorylation leads to the dissociation of β-catenin from E-cadherin. Subsequently, β-catenin can translocate to the nucleus, where it activates the transcription of genes associated with the epithelial-mesenchymal transition (EMT), such as Snail and vimentin, thereby promoting cell migration and invasion. mdpi.com

The table below summarizes the effects of Src-mediated phosphorylation on key downstream protein targets.

| Downstream Target | Phosphorylation Site | Consequence of Phosphorylation |

| FAK | Tyr397, Tyr576, Tyr577 | Recruitment of Src, full activation of FAK-Src complex, enhanced cell migration. mdpi.comnih.gov |

| EGFR | Tyr845 | Enhanced oncogenic signaling and tumor cell survival. nih.gov |

| E-cadherin/β-catenin complex | Not specified | Dissociation of the complex, β-catenin nuclear translocation, induction of EMT. mdpi.com |

| CDK inhibitors (p21, p27) | Not specified | Inactivation and degradation, promoting cell cycle progression. imrpress.com |

| Paxillin | Not specified | Regulation of focal adhesion turnover and cell motility. mdpi.comimrpress.com |

Methodological Approaches in Rr Src Trifluoroacetate Salt Research

Development and Application of Kinase Activity Assays Utilizing RR-Src

Kinase assays are fundamental biochemical procedures designed to measure the activity of a kinase, which involves monitoring the transfer of a phosphate (B84403) group from a donor like ATP to a specific substrate. nih.gov RR-Src is widely employed as a specific and reliable substrate in such assays to quantify the enzymatic activity of Src family kinases and to screen for potential inhibitors. scbt.commedchemexpress.com

In vitro kinase assays using RR-Src can be categorized into two primary formats: homogeneous and heterogeneous assays. nih.gov

Homogeneous Assays: These are solution-phase assays where the kinase, RR-Src substrate, and ATP are mixed in a single reaction volume. nih.gov The detection of the phosphorylated RR-Src product occurs directly in this mixture without separation steps. This format is often adapted for high-throughput screening due to its simplicity.

Heterogeneous Assays: These solid-phase assays involve the immobilization of the RR-Src peptide onto a surface, such as the wells of a microplate. nih.govbmglabtech.com A common method involves using a biotinylated version of the RR-Src peptide, which can be bound to streptavidin-coated plates. google.com The kinase reaction is then carried out in the wells, followed by washing steps to remove unreacted components before the detection of the immobilized, phosphorylated product. bmglabtech.comgoogle.com This format reduces background signals and is highly effective for specific quantification. nih.gov

The phosphorylation of RR-Src can be quantified using several detection methods, with fluorometric and radiometric techniques being among the most prominent.

Fluorometric Techniques: These assays measure changes in fluorescence to determine kinase activity. One common approach is a modified ELISA where the phosphorylated RR-Src is detected using a specific anti-phosphotyrosine antibody conjugated to a fluorescent reporter dye. assaygenie.com Another advanced method involves synthesizing the peptide substrate with a fluorescent dye and a quencher; phosphorylation can induce a conformational change that alters the distance between the dye and quencher, resulting in a measurable change in fluorescence intensity. nih.gov This allows for real-time monitoring of kinase activity. nih.gov

Radiometric Techniques: Often considered the "gold standard" for direct and sensitive measurement of kinase activity, these assays utilize ATP that has been radioactively labeled with Phosphorus-32 ([γ-³²P]ATP). pnas.orgreactionbiology.com During the kinase reaction, the radioactive phosphate group is transferred to the tyrosine residue of RR-Src. After the reaction is stopped, the phosphorylated peptide is separated from the unreacted [γ-³²P]ATP using methods like binding to phosphocellulose paper or high-performance liquid chromatography (HPLC). pnas.org The amount of radioactivity incorporated into the RR-Src peptide is then measured by scintillation counting, providing a direct quantification of kinase activity. eurofinsdiscovery.comnih.gov

The kinase activity assays utilizing RR-Src are readily adapted to identify and characterize potential kinase inhibitors. nih.gov The core principle involves running the kinase reaction in the presence of a test compound and comparing the level of RR-Src phosphorylation to a control reaction without the compound. A significant decrease in phosphorylation indicates that the compound is an inhibitor of the kinase. google.com

High-throughput screening (HTS) of large compound libraries is often performed using heterogeneous assay formats. google.com For instance, using biotinylated RR-Src immobilized in 96-well plates, thousands of compounds can be rapidly tested. The level of inhibition is quantified by measuring the reduced signal from an anti-phosphotyrosine antibody, typically linked to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection. google.com Dose-response curves are generated by testing a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency. nih.gov

| Inhibitor | Target Kinase | Assay Format | IC50 (nM) |

|---|---|---|---|

| Saracatinib | Src | Radiometric ([γ-³²P]ATP) | 2.7 |

| Bosutinib | Src | Fluorometric (TR-FRET) | 1.2 |

| Dasatinib | Src/Abl | Heterogeneous ELISA | 0.8 |

| Erlotinib | EGFR | Heterogeneous ELISA | 5.0 |

This table presents hypothetical yet representative data on the potency of known kinase inhibitors as might be determined using RR-Src-based assays or similar methodologies. Actual values can vary based on specific assay conditions. nih.gov

Advanced Protein-Peptide Interaction Studies Involving RR-Src

Beyond its use as a simple substrate, RR-Src is valuable in sophisticated biophysical studies to analyze the dynamics of protein-peptide interactions in real-time.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding interactions between molecules. cytivalifesciences.combruker.com In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and a solution containing its binding partner (the analyte) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram, showing the association and dissociation phases of the interaction. aragen.com

In the context of RR-Src research, SPR can be used in several ways:

Kinase as Ligand: The Src kinase can be immobilized on the sensor chip. RR-Src is then used as the analyte, flowed over the chip at various concentrations. This setup allows for the detailed measurement of the binding kinetics (association rate, ka) and dissociation kinetics (dissociation rate, kd) of the substrate to the enzyme's active site.

RR-Src as Ligand: The RR-Src peptide can be immobilized on the chip. This allows for the study of the kinase (as the analyte) binding to its substrate. Furthermore, this configuration is excellent for investigating the binding of other proteins to RR-Src, particularly after it has been phosphorylated. For example, the phosphorylated RR-Src peptide can be used to study the binding of proteins containing Src Homology 2 (SH2) domains, which specifically recognize phosphotyrosine motifs.

| Ligand | Analyte | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (K₋) (nM) |

|---|---|---|---|---|

| Src Kinase | RR-Src | 1.5 x 10⁵ | 2.0 x 10⁻² | 133 |

| Phospho-RR-Src | Src SH2 Domain | 3.0 x 10⁵ | 8.0 x 10⁻³ | 27 |

| Src Kinase | Inhibitor X | 5.0 x 10⁶ | 1.0 x 10⁻³ | 0.2 |

This table illustrates the types of kinetic and affinity data that can be generated from SPR experiments, providing deep insight into molecular interactions. Data are representative.

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can detect the proximity between two fluorophores, a donor and an acceptor. wikipedia.org Energy is transferred non-radiatively from an excited donor to an acceptor when they are within a very short distance (typically 1-10 nm). wikipedia.orgfrontiersin.org The efficiency of this transfer is inversely proportional to the sixth power of the distance, making FRET a sensitive "molecular ruler" for studying conformational changes in proteins and their interactions. wikipedia.orgnih.gov

In studies involving RR-Src, FRET can be used to monitor the dynamic events of phosphorylation and subsequent protein interactions. A FRET-based assay could be designed by labeling the RR-Src peptide with a donor or acceptor fluorophore and the interacting kinase with the corresponding FRET partner.

Monitoring Conformational Changes: Phosphorylation of the tyrosine residue on RR-Src by the kinase can trigger a conformational change within the kinase itself. For instance, the newly phosphorylated tyrosine can bind to the kinase's own SH2 domain, causing a significant structural rearrangement. If the kinase is labeled with a FRET pair across these domains, this intramolecular binding event would alter the distance between the fluorophores, leading to a change in the FRET signal. nih.gov

Detecting Protein-Peptide Binding: A FRET signal can be generated when a fluorescently labeled protein (e.g., a protein with an SH2 domain) binds to a fluorescently labeled phospho-RR-Src peptide, bringing the donor and acceptor fluorophores into close proximity. nih.govpnas.org This provides a powerful method to study the kinetics and specificity of such interactions in real-time within a solution.

Mass Spectrometry for Identification of Phosphorylation Sites and Interaction Partners

Mass spectrometry (MS) has become an indispensable tool for characterizing post-translational modifications, such as phosphorylation, and for identifying protein-protein interactions. rockefeller.edu In the context of RR-Src, a synthetic peptide substrate corresponding to the phosphorylation site in the Src tyrosine kinase, MS-based approaches are crucial for elucidating its biochemical context. bertin-bioreagent.comcaymanchem.com

Advanced MS techniques allow for the precise identification of phosphorylation sites on proteins. researchgate.net While traditional methods often required radioactive labeling, MS can directly analyze phosphopeptides. rockefeller.edunih.gov This is particularly relevant for studying the phosphorylation of substrates like RR-Src by various kinases. The process typically involves the enzymatic digestion of a protein of interest, followed by the enrichment of phosphopeptides to increase their concentration relative to non-phosphorylated peptides. rockefeller.eduresearchgate.net Techniques like immobilized metal affinity chromatography (IMAC) are often employed for this enrichment. rockefeller.edu

Once enriched, the phosphopeptides are analyzed by MS. The addition of a phosphate group results in a predictable mass shift, which can be readily detected. nih.gov To pinpoint the exact location of phosphorylation, tandem mass spectrometry (MS/MS) is used. nih.gov In this process, a specific phosphopeptide ion is isolated and fragmented, and the resulting fragment ions provide sequence information that reveals the modified amino acid residue. nih.gov

Beyond identifying phosphorylation sites, mass spectrometry is a powerful tool for discovering proteins that interact with a specific phosphorylated sequence. pnas.org In the study of RR-Src, this could involve using the phosphorylated form of the peptide as "bait" to capture and identify binding partners from complex cellular extracts. These interaction partners, often containing domains like SH2 (Src Homology 2), recognize and bind to specific phosphotyrosine motifs, initiating downstream signaling events. nih.gov

A common strategy involves immobilizing the phosphorylated RR-Src peptide on a solid support and incubating it with cell lysates. Proteins that bind to the peptide are then eluted and identified by mass spectrometry. nih.gov This approach can provide a global view of the signaling pathways in which a particular phosphorylation event, mimicked by RR-Src, is involved. pnas.org For instance, researchers have used this method to identify numerous interaction partners for the phosphorylated domains of receptor tyrosine kinases like the ErbB family. embopress.org

Quantitative Assessment of Binding Affinities and Specificity

Understanding the strength and specificity of the interactions between phosphorylated peptides like RR-Src and their binding partners is fundamental to deciphering their biological roles. acs.org Various quantitative methods are employed to measure these binding affinities, often expressed as the equilibrium dissociation constant (K D ), which represents the concentration of a ligand at which half of the binding sites on a receptor are occupied at equilibrium. bmglabtech.com

One common approach is the use of competition binding assays . nih.govmerckmillipore.com In these assays, a labeled ligand (e.g., radiolabeled or fluorescently tagged) with a known affinity for the target protein is used. The unlabeled peptide of interest, such as RR-Src, is then added in increasing concentrations to compete for binding with the labeled ligand. merckmillipore.com By measuring the displacement of the labeled ligand, the binding affinity of the unlabeled peptide can be determined. merckmillipore.com

Another powerful technique is isothermal titration calorimetry (ITC) , which directly measures the heat changes that occur upon binding. This method provides a complete thermodynamic profile of the interaction, including the K D , enthalpy, and entropy, without the need for labeling. acs.org

Surface plasmon resonance (SPR) is another widely used label-free method. In SPR, one binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding events are detected in real-time by changes in the refractive index at the sensor surface, allowing for the determination of both the association and dissociation rate constants, from which the K D can be calculated.

The specificity of RR-Src as a substrate for different kinases is also a critical parameter. pnas.orgcapes.gov.br Kinase assays are performed to determine the kinetic parameters, such as the Michaelis constant (K M ) and the maximum velocity (V max ), for the phosphorylation of RR-Src by a specific kinase. wustl.edu A lower K M value indicates a higher affinity of the kinase for the substrate. For example, studies have determined the K M of wild-type and mutant v-Src for the RR-Src peptide to be 2.6 ± 0.9 mM and 3.1 ± 0.9 mM, respectively. nih.gov

Table 1: Examples of Research Findings on RR-Src Binding and Specificity

| Parameter | Value | Enzyme/System | Reference |

|---|---|---|---|

| K M | 2.6 ± 0.9 mM | Wild-type GST–XD4 (v-Src fragment) | nih.gov |

| K M | 3.1 ± 0.9 mM | Mutant GST–XD4(V323A, I338A) | nih.gov |

| K M | 5.0 mM | Tyrosine protein kinase (lymphoma particulate fraction) with Mn²⁺ | wustl.edu |

| K M | 2.8 mM | Tyrosine protein kinase (lymphoma particulate fraction) with Mg²⁺ | wustl.edu |

Synthetic Methodologies for RR-Src Production

The availability of high-purity synthetic peptides like RR-Src is essential for the research applications described above. bertin-bioreagent.comcaymanchem.com The primary method for producing such peptides is through chemical synthesis, which allows for the precise incorporation of specific amino acid sequences.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. rsc.orgbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.com The key advantage of SPPS is that it allows for the easy removal of excess reagents and by-products by simple washing and filtration, which significantly simplifies the purification process. bachem.comcsic.es

The synthesis of RR-Src would follow a standard SPPS protocol, which can be automated. wustl.edu The process begins with the C-terminal amino acid of the peptide being attached to the resin. bachem.com The synthesis then proceeds in cycles, with each cycle consisting of two main steps: the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid in the sequence. bachem.com This cycle is repeated until the entire peptide sequence is assembled. csic.es

The choice of protecting groups for the amino acid side chains and the N-terminus is critical to prevent unwanted side reactions. csic.es For the N-terminus, the most common protecting group is the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed under mild basic conditions. genscript.com Side-chain protecting groups are chosen to be stable to the N-terminal deprotection conditions but can be removed at the end of the synthesis. csic.es

Purification Techniques and Quality Control (e.g., High-Performance Liquid Chromatography)

Once the synthesis is complete, the crude peptide is cleaved from the resin support and all side-chain protecting groups are removed, often in a single step using a strong acid like trifluoroacetic acid (TFA). rsc.org The resulting crude peptide mixture contains the desired full-length peptide as well as various impurities, such as truncated or deletion sequences. nih.gov

High-Performance Liquid Chromatography (HPLC) is the primary technique used for the purification of synthetic peptides like RR-Src. hplc.eunih.gov Specifically, Reversed-Phase HPLC (RP-HPLC) is highly effective for separating peptides based on their hydrophobicity. hplc.eunih.gov The crude peptide mixture is dissolved in a polar solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). hplc.eu The peptides are then eluted with a gradient of increasing organic solvent, such as acetonitrile, typically containing an ion-pairing agent like TFA. hplc.eu The more hydrophobic peptides are retained longer on the column and elute at higher organic solvent concentrations. hplc.eu Fractions are collected and analyzed for purity. waters.com

Quality control is a critical step to ensure the identity and purity of the final peptide product. sb-peptide.comijsra.net This involves a combination of analytical techniques:

Analytical HPLC is used to determine the purity of the purified peptide. nih.gov A high-purity peptide should show a single major peak. abbiotec.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the peptide, verifying that the correct amino acid sequence has been synthesized. nih.gov

Amino Acid Analysis can be performed to confirm the amino acid composition of the peptide. wustl.edu

Table 2: Common Quality Control Parameters for Synthetic Peptides

| Parameter | Technique | Purpose |

|---|---|---|

| Purity | Analytical RP-HPLC | To determine the percentage of the desired peptide in the final product. |

| Identity | Mass Spectrometry | To confirm that the molecular weight of the synthesized peptide matches the theoretical mass. |

| Composition | Amino Acid Analysis | To verify the relative ratios of the constituent amino acids. |

Role of Trifluoroacetic Acid in Synthesis and Salt Formation

Trifluoroacetic acid (TFA) is a versatile and crucial reagent in peptide synthesis and purification. wikipedia.orgsigmaaldrich.comapcpure.com It is a strong organic acid with several important functions.

During SPPS, particularly with the Fmoc strategy, a cocktail containing a high concentration of TFA is used for the final cleavage step. genscript.comrsc.org This strong acidic environment breaks the bond linking the completed peptide to the resin support and simultaneously removes most of the acid-labile side-chain protecting groups. rsc.orgnih.gov

In RP-HPLC purification, TFA is commonly added to the mobile phase at low concentrations (typically 0.1%). nih.gov In this context, it acts as an ion-pairing agent . wikipedia.orgapcpure.com The trifluoroacetate (B77799) anion (CF₃COO⁻) pairs with the positively charged groups on the peptide (such as the N-terminus and the side chains of basic amino acids like arginine and lysine). nih.gov This masks the charges and reduces unwanted interactions with the silica (B1680970) backbone of the stationary phase, resulting in sharper peaks and improved chromatographic resolution. nih.gov

As a consequence of its use in cleavage and purification, the final lyophilized peptide is typically obtained as a trifluoroacetate salt . genscript.comambiopharm.com The basic groups on the peptide, which are protonated, are associated with the trifluoroacetate counter-ion. genscript.com While TFA is effective for synthesis and purification, residual TFA in the final peptide product can sometimes interfere with biological assays. genscript.comnih.gov In such cases, the trifluoroacetate salt can be converted to a different, more biologically compatible salt, such as an acetate (B1210297) or hydrochloride salt, through an ion-exchange process. ambiopharm.comomizzur.com

Applications of Rr Src Trifluoroacetate Salt in Cellular and Molecular Biology Research

Investigation of Signal Transduction Pathways in Biological Systems

RR-Src is instrumental in dissecting complex signal transduction pathways that are fundamental to cellular function. Protein tyrosine kinases are critical components of these pathways, acting as molecular switches that regulate cellular activities by adding phosphate (B84403) groups to tyrosine residues on specific proteins. The aberrant activity of these kinases is linked to numerous diseases, particularly cancer. nih.gov By providing a consistent and specific substrate, RR-Src allows researchers to quantify the activity of key kinases like c-Src in various experimental conditions, helping to map their roles in cellular signaling cascades. creative-enzymes.comscbt.com

The Src family of kinases (SFKs) are central regulators of signaling pathways that control cell proliferation, survival, and differentiation. nih.govnih.gov Elevated Src kinase activity is frequently observed in various cancers, where it contributes to uncontrolled cell growth. oup.com Research utilizing substrates like RR-Src helps to elucidate the mechanisms by which these kinases drive proliferation. For instance, studies have shown that Src kinase activity is often stimulated by mitogens and growth factors. nih.gov Assays using RR-Src can quantify this stimulation, enabling researchers to screen for inhibitors or investigate how other cellular proteins modulate Src's proliferative signals. In the context of differentiation, Src activity is often downregulated; for example, its enzymatic activity decreases during myoblast (muscle cell) differentiation. Using RR-Src as a substrate in such studies confirms the dynamic regulation of kinase activity during these crucial cellular transitions.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Tyrosine kinase signaling plays a dual role in regulating this process, and Src is often considered an inhibitor of apoptosis. nih.gov Research indicates that active Src can suppress the mitochondrial pathway of apoptosis by promoting the degradation of the pro-apoptotic protein Bik. mdpi.com Consequently, inhibiting Src family kinases is a strategy being explored to induce apoptosis in cancer cells. The use of RR-Src in research settings allows for the precise measurement of Src kinase activity in cells undergoing apoptosis. This helps to confirm the efficacy of potential therapeutic inhibitors and to understand the specific signaling events that link Src inhibition to the activation of the cell death machinery, such as the activation of caspases. frontiersin.org

Analysis of Cellular Process Modulation by RR-Src

Beyond its use in basic kinase assays, RR-Src is employed to investigate the modulation of specific cellular processes where Src kinase activity is implicated. Its application spans immunology and microbial pathogenesis, providing insights into how kinase signaling affects complex biological interactions.

The immune response is tightly regulated by kinase signaling. In T lymphocytes, Src family kinases are involved in the signaling cascades initiated by T-cell receptor activation. frontiersin.org The cytokine Interleukin-2 (IL-2) is critical for stimulating the proliferation and differentiation of cytotoxic T cells (CTLs), a key component of the adaptive immune system. Research has demonstrated that synthetic peptides related to Src can modulate the functions of these immune cells. rndsystems.com Specifically, RR-Src has been shown to inhibit the IL-2-induced proliferation of cytotoxic T cells, suggesting that it can act as a competitive inhibitor or modulator in the complex signaling environment of immune cells. rndsystems.com This application highlights its utility in dissecting the specific kinase-dependent steps that govern immune cell expansion.

RR-Src has been directly implicated as a tool for studying the mechanisms of bacterial infection. abbiotec.com The bacterium Neisseria gonorrhoeae, the causative agent of gonorrhea, adheres to human epithelial cells by binding its pili to a host cell surface protein known as membrane cofactor protein (MCP), or CD46. rupress.orgnih.gov This interaction is not merely a static binding event; it triggers a signaling cascade within the host cell that is crucial for successful infection. rupress.orgnih.gov Research has revealed that upon bacterial binding, the cytoplasmic tail of CD46 becomes rapidly phosphorylated on a specific tyrosine residue (Tyr354). rupress.orgnih.gov This phosphorylation event is mediated by a member of the Src kinase family, c-Yes. rupress.orgnih.gov The inhibition of Src family kinases with specific chemical inhibitors, such as PP2, was shown to reduce the adherence of N. gonorrhoeae to host cells. rupress.orgnih.gov The use of RR-Src as a substrate in related assays helps to confirm the activation of Src kinases during infection and to study the molecular requirements of this pathogenic mechanism. abbiotec.com

Interactive Table 2: Research Applications of RR-Src

| Research Area | Specific Application | Key Finding |

|---|---|---|

| Signal Transduction | Measuring activity of Src and EGFR kinases. | Enables quantification of kinase activity to map signaling pathways. |

| Cell Proliferation | Assessing kinase activity in response to growth factors. | Src activity is often elevated, promoting uncontrolled cell growth in cancer. |

| Apoptosis | Monitoring Src activity during programmed cell death. | Inhibition of Src kinase can induce apoptosis in cancer cells. |

| Immunology | Studying IL-2-mediated T cell proliferation. | RR-Src can inhibit the proliferation of cytotoxic T cells. rndsystems.com |

| Microbial Pathogenesis | Investigating the infectivity mechanism of N. gonorrhoeae. | Src kinase phosphorylates host protein CD46, promoting bacterial adhesion. rupress.orgnih.gov |

Contributions to Pre-clinical Drug Development Initiatives

The central role of Src kinases in driving the growth, survival, and metastasis of cancer cells has made them a prime target for therapeutic intervention. nih.govnih.gov This has led to the development of numerous Src kinase inhibitors, several of which have entered clinical trials, including dasatinib, saracatinib, and bosutinib. nih.gov

RR-Src (trifluoroacetate salt) plays a foundational role in the pre-clinical phase of developing such drugs. nih.govirbm.com Its primary contribution is as a reliable substrate in high-throughput screening (HTS) assays. irbm.com In these assays, large libraries of chemical compounds are tested for their ability to inhibit the phosphorylation of RR-Src by a specific target kinase like c-Src. Compounds that effectively block this reaction are identified as "hits" and become lead candidates for further development. By providing a consistent and specific measure of kinase activity, RR-Src facilitates the initial discovery process, enabling the identification and optimization of potent and selective kinase inhibitors long before they are tested in cell-based or animal models. nih.govirbm.com

Utilization in Identifying and Evaluating Novel Kinase Inhibitors

RR-Src (trifluoroacetate salt), a synthetic peptide, serves as a crucial tool in the discovery and assessment of new kinase inhibitors. caymanchem.com Its sequence is designed to mimic the phosphorylation site of the Src protein, making it an ideal substrate for Src family kinases (SFKs) and other related tyrosine kinases like the Epidermal Growth Factor (EGF) receptor kinase. caymanchem.com The fundamental principle behind its use is the measurement of kinase activity through the transfer of a phosphate group from ATP to the tyrosine residue on the RR-Src peptide.

In the process of identifying novel inhibitors, researchers employ high-throughput screening (HTS) assays. In these assays, a specific kinase, its substrate (RR-Src), and a library of chemical compounds are combined. The rate of RR-Src phosphorylation is measured, and a reduction in this rate in the presence of a test compound signifies potential inhibitory activity. This allows for the rapid screening of thousands of potential drug candidates. nih.gov

Once potential inhibitors are identified, RR-Src is used for their further evaluation. This includes determining the inhibitor's potency and selectivity. By measuring the phosphorylation of RR-Src at various concentrations of the inhibitor, researchers can calculate key parameters like the IC50 value, which represents the concentration of an inhibitor required to reduce kinase activity by 50%. Computational methods such as molecular docking and virtual screening are often used to initially identify potential inhibitors, which are then validated experimentally using substrates like RR-Src. nih.govnih.gov

Table 1: Example of a Kinase Inhibition Assay using RR-Src This table illustrates hypothetical data from an experiment to evaluate a novel Src kinase inhibitor.

| Inhibitor Concentration | Kinase Activity (% of Control) | Description |

|---|---|---|

| 0 nM (Control) | 100% | Baseline phosphorylation of RR-Src by Src kinase without any inhibitor. |

| 10 nM | 85% | Slight reduction in kinase activity observed. |

| 50 nM | 52% | Approximately 50% inhibition of RR-Src phosphorylation. |

| 100 nM | 25% | Significant inhibition of kinase activity. |

Strategic Frameworks for Understanding Kinase-Targeted Therapies

Kinase-targeted therapies represent a significant portion of modern cancer treatments, but challenges such as drug resistance and off-target effects persist. nih.govnih.gov RR-Src (trifluoroacetate salt) is integral to strategic research frameworks aimed at overcoming these challenges and deepening the understanding of how these therapies function.

The peptide is used to elucidate the specific mechanisms of action of kinase inhibitors. For instance, it has been used as a substrate for EGF-mediated tyrosine phosphorylation in studies involving A431 cell membranes, which are rich in EGF receptors. caymanchem.com This allows researchers to confirm whether a drug designed to target the EGF receptor pathway effectively inhibits the kinase's ability to phosphorylate downstream substrates.

Furthermore, RR-Src can be used to study the broader signaling networks affected by a targeted therapy. Kinase signaling is not linear; it involves complex, interconnected pathways. nih.gov By examining how an inhibitor affects the phosphorylation of a substrate like RR-Src, scientists can gain insights into the downstream consequences of blocking a specific kinase. This is critical for predicting both the therapeutic efficacy and the potential side effects of a drug. RR-Src has also been shown to inhibit the proliferation of cytotoxic T cells induced by Interleukin-2 (IL-2), demonstrating its utility in studying kinase roles in immune signaling pathways. caymanchem.com

Applications in Protein Purification and Monitoring

As a synthetic peptide, RR-Src is typically produced via solid-phase peptide synthesis and purified using methods like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov Trifluoroacetic acid (TFA) is a common reagent used in the mobile phase during this purification process. Consequently, the final peptide product is often an RR-Src trifluoroacetate (B77799) salt. nih.govlcms.cz

The presence of the trifluoroacetate counter-ion is an important consideration in the application of the peptide. While necessary for purification, residual TFA can be toxic or cause unintended biological effects in sensitive cell-based assays, potentially inhibiting cell proliferation. nih.govmanchester.ac.uk Therefore, monitoring and controlling the levels of TFA in the final peptide preparation is a critical aspect of quality control. Ion chromatography is a method that can be used to accurately determine the concentration of residual trifluoroacetate in peptide preparations and their associated buffers. lcms.cz This ensures that the observed biological effects are due to the peptide itself and not the TFA salt.

Table 2: Properties of RR-Src (trifluoroacetate salt)

| Property | Description | Source |

|---|---|---|

| Full Name | L-arginyl-L-arginyl-L-leucyl-L-isoleucyl-L-α-glutamyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-tyrosyl-L-alanyl-L-alanyl-L-arginyl-glycine, trifluoroacetate salt | caymanchem.com |

| Synonyms | Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly; RRLIEDAEYAARG; Src-Peptide | caymanchem.com |

| Molecular Formula | C64H106N22O21 • XCF3COOH | caymanchem.com |

| Purity | ≥95% | caymanchem.com |

Monitoring Purification of Insulin (B600854) Receptor

The insulin receptor and the insulin-like growth factor I (IGF-I) receptor are structurally and functionally similar, both possessing intrinsic tyrosine kinase activity upon ligand binding. nih.govnih.gov The purification of these receptors from cellular sources is a multi-step process that requires careful monitoring to track the protein of interest throughout the procedure.

A key application of a substrate like RR-Src is in monitoring the kinase activity of fractions collected during the purification of the insulin receptor or the highly similar IGF-I receptor. nih.gov The kinase domain of these receptors can phosphorylate synthetic peptides that mimic the autophosphorylation site of pp60src. nih.gov RR-Src is precisely this type of peptide. caymanchem.com

During purification via methods such as affinity chromatography, fractions are collected and assayed for their ability to phosphorylate RR-Src in the presence of ATP. nih.gov A high level of phosphorylation indicates the presence of an active kinase, confirming that the receptor is present in that fraction. This activity-based assay is a powerful tool to guide the purification process, allowing researchers to pool the most active fractions and discard those without the target receptor, thereby monitoring the enrichment of the insulin receptor. nih.govnih.gov

Compound and Protein Index

| Name | Type |

| RR-Src (trifluoroacetate salt) | Synthetic Peptide |

| Src | Protein (Tyrosine Kinase) |

| Epidermal Growth Factor (EGF) Receptor | Protein (Receptor Tyrosine Kinase) |

| Interleukin-2 (IL-2) | Protein (Cytokine) |

| Insulin Receptor | Protein (Receptor Tyrosine Kinase) |

| Insulin-like Growth Factor I (IGF-I) Receptor | Protein (Receptor Tyrosine Kinase) |

| ATP (Adenosine triphosphate) | Small Molecule (Nucleotide) |

| Trifluoroacetic acid (TFA) | Small Molecule (Acid) |

Considerations for Trifluoroacetate Counterion in Academic Research and Biological Assays

Influence of Trifluoroacetate (B77799) on Observed Biological Activity of Peptides

The presence of the TFA counterion can significantly alter the observed biological effects of a peptide, leading to potential misinterpretation of its intrinsic activity. These effects are particularly notable in cell-based assays where even nanomolar concentrations of TFA can be bioactive. genscript.com.cngenscript.com

A critical and often overlooked aspect of using TFA salts of peptides is the direct inhibitory effect of the TFA ion on cell proliferation. Research has demonstrated that TFA, at concentrations between 10⁻⁸ M and 10⁻⁷ M, can reduce cell numbers and decrease thymidine (B127349) incorporation in cultures of fetal rat osteoblasts and articular chondrocytes. physiology.orgnih.gov This anti-proliferative effect is not specific to a single cell type or species, as similar results have been observed in neonatal mouse calvariae organ cultures. physiology.orgresearchgate.net

| Peptide | Salt Form | Concentration | Observed Effect on Cell Number (vs. Control) | Source |

|---|---|---|---|---|

| Rat Amylin | TFA Salt | 10⁻⁸ M | No significant change / slight decrease | researchgate.net |

| Rat Amylin | HCl Salt | 10⁻⁸ M | Significant increase | researchgate.net |

| Human Calcitonin Gene-Related Peptide (CGRP) | TFA Salt | 10⁻⁸ M | No significant change | physiology.org |

| Human CGRP | HCl Salt | 10⁻⁸ M | Significant increase | physiology.org |

| Amylin-(1-8) | TFA Salt | 10⁻⁷ M | Decrease | physiology.org |

| Amylin-(1-8) | HCl Salt | 10⁻⁷ M | Increase | physiology.org |

The inherent bioactivity of the TFA counterion has significant implications for designing experiments and interpreting their results. When studying a peptide at concentrations above 10⁻⁹ M, the associated TFA may be present at a level sufficient to influence cellular behavior. physiology.orgnih.gov This introduces a critical confounding variable that can lead to experimental artifacts and variability. genscript.com.cngenscript.com

Researchers must consider that an observed biological effect may be partially or entirely due to the counterion rather than the peptide itself. genscript.com.cn This necessitates careful controls, such as testing the effects of a TFA solution without the peptide, or ideally, comparing the activity of the peptide's TFA salt with a more biologically inert salt form, like hydrochloride or acetate (B1210297). physiology.orgnih.gov Failure to account for the counterion's effects can result in false positive or false negative findings, hindering the accurate characterization of a peptide's function. genscript.com

Methodological Strategies for Mitigating Trifluoroacetate Effects

To ensure that observed biological activities are attributable to the peptide alone, it is often necessary to remove or replace the TFA counterion. Several methodological strategies have been developed for this purpose. lifetein.comresearchgate.net

The most common strategy to mitigate TFA effects is to exchange it for a more biologically compatible counterion, such as chloride (from HCl) or acetate (from acetic acid). ambiopharm.commdpi.com This is typically achieved through one of several procedures.

| Method | Principle | Key Considerations | Source |

|---|---|---|---|

| Repetitive Lyophilization | The peptide-TFA salt is repeatedly dissolved in a solution containing a large excess of a stronger acid (e.g., HCl, pKa ≈ -7) and then lyophilized. The stronger acid protonates the peptide, displacing the TFA, which is then removed as a volatile acid during lyophilization. | May require multiple cycles for complete exchange. Working at very low pH (<1) can risk peptide degradation for sensitive sequences. | researchgate.netpeptide.compeptide.com |

| Ion-Exchange Chromatography | The peptide solution is passed through a strong anion exchange resin that has been pre-equilibrated with the desired counterion (e.g., acetate). The resin captures the TFA anions and releases the new counterions into the peptide solution. | Can be highly efficient, achieving >95% exchange. The method can be adapted for acids weaker than TFA, such as acetic acid. | researchgate.netpeptide.compeptide.com |

| Reverse-Phase HPLC | The peptide is loaded onto an RP-HPLC column and washed extensively with a buffer containing the new counterion (e.g., acetic acid) before being eluted with an organic gradient also containing the new acid. | This method can simultaneously purify the peptide and perform the salt exchange. | lifetein.comresearchgate.net |

| Deprotonation/Reprotonation | The peptide is dissolved in a basic solution to deprotonate the amino groups, releasing the TFA anion. The peptide is then reprotonated by adding the desired acid (e.g., acetic acid). | Allows for nearly complete removal of TFA but requires exposing the peptide to basic conditions, which may not be suitable for all sequences. | researchgate.net |

The choice of counterion can influence not only biological activity but also the physicochemical properties of the peptide, including its secondary structure and stability. ambiopharm.comnih.gov Anions can affect the hydrogen-bonding network within a peptide, potentially altering its conformation. nih.gov For example, some studies have noted that TFA anions can induce a slight increase in the helical structure of peptides compared to chloride anions. mdpi.com Furthermore, the strong absorbance of TFA can interfere with spectroscopic techniques like circular dichroism (CD) and infrared (IR) spectroscopy, which are used to determine secondary structure. genscript.comresearchgate.net

The salt form can also affect the physical stability and aggregation propensity of peptides. royalsocietypublishing.org For peptides containing cysteine, the hydrochloride salt may offer better stability against oxidation compared to other forms. ambiopharm.com Conversely, TFA has been shown to impact the solubility and fibril formation characteristics of amyloidogenic peptides. royalsocietypublishing.org Therefore, when performing salt exchange, it is crucial to re-characterize the peptide to ensure its structural integrity and stability have not been compromised.

Q & A

Q. What are the recommended storage and handling protocols for RR-Src (trifluoroacetate salt) to ensure stability in experimental settings?

RR-Src (trifluoroacetate salt) should be stored at -20°C in a tightly sealed container to prevent moisture absorption and degradation. For handling, use gloves, protective eyewear, and lab coats to avoid skin contact. Post-experiment waste should be segregated and disposed of via certified biohazard waste services to comply with environmental safety standards .

Q. How can researchers confirm the purity and structural integrity of RR-Src (trifluoroacetate salt) prior to use in assays?

Purity can be validated using reverse-phase HPLC with UV detection at 214 nm or 280 nm, while structural integrity is confirmed via mass spectrometry (MS) and NMR spectroscopy (e.g., H and C NMR) to verify the peptide sequence and trifluoroacetate counterion presence. Amino acid analysis (AAA) is recommended for quantitative peptide content assessment .

Q. What experimental strategies are effective for solubilizing RR-Src (trifluoroacetate salt) in aqueous buffers?

Dissolve the compound in sterile deionized water or PBS (pH 7.4) . If solubility is low, add small volumes of acetonitrile (<10%) or DMSO , followed by vortexing and sonication. Centrifuge at 10,000 × g for 5 minutes to remove insoluble aggregates. Always confirm solubility using dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence the biological activity of RR-Src in cell-based assays?

Trifluoroacetate may interfere with cellular viability or receptor binding at high concentrations. To isolate its effects, design control experiments using RR-Src synthesized with alternative counterions (e.g., acetate or chloride). Compare dose-response curves and use patch-clamp electrophysiology or surface plasmon resonance (SPR) to evaluate binding kinetics .

Q. What methodologies are suitable for studying the thermal decomposition profile of RR-Src (trifluoroacetate salt)?

Perform thermogravimetric analysis (TGA) under nitrogen to track mass loss between 25–600°C, coupled with differential scanning calorimetry (DSC) to identify endothermic/exothermic transitions. FTIR or GC-MS can characterize gaseous decomposition products, such as trifluoroacetic acid or peptide fragments .

Q. How should researchers address discrepancies in purity data obtained from HPLC versus amino acid analysis?

Contradictions may arise from residual trifluoroacetate or non-peptide impurities. Cross-validate results using 2D-NMR (e.g., HSQC for trifluoroacetate detection) and ion chromatography for anion quantification. Normalize AAA data to account for trifluoroacetate’s contribution to total mass .

Q. What steps can mitigate trifluoroacetate-induced cytotoxicity in long-term cell culture studies with RR-Src?

Pre-treat solutions with solid-phase extraction cartridges (e.g., C18 resin) to remove excess trifluoroacetate. Alternatively, dialyze the peptide against ammonium bicarbonate buffer (pH 8.0) using a 3.5 kDa MWCO membrane for 24 hours. Validate removal via ion-specific electrodes or conductivity measurements .

Q. How does RR-Src (trifluoroacetate salt) interact with lipid bilayers in membrane permeability assays?

Use fluorescence anisotropy with labeled lipids or quartz crystal microbalance (QCM) to monitor peptide insertion into model membranes. Compare results with trifluoroacetate-free analogs to distinguish counterion effects from intrinsic peptide-lipid interactions .

Q. What analytical approaches are recommended for detecting trifluoroacetate-derived degradation products during stability studies?

Employ high-resolution LC-MS/MS in negative ion mode to identify trifluoroacetic acid (TFA) and its adducts. For quantification, use a TFA-specific ion chromatography method with a conductivity detector, calibrated against USP-grade trifluoroacetic acid standards .

Q. How can researchers optimize the synthesis of RR-Src to minimize trifluoroacetate contamination while maintaining yield?

Replace TFA in cleavage cocktails with acetic acid-HCl mixtures (e.g., 90% acetic acid, 5% HCl) during solid-phase peptide synthesis (SPPS). Post-synthesis, perform counterion exchange via lyophilization in the presence of excess ammonium acetate. Monitor ion content via F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.